molecular formula C11H14ClNO2 B14836707 2-Chloro-5-cyclopropoxy-4-isopropoxypyridine

2-Chloro-5-cyclopropoxy-4-isopropoxypyridine

Cat. No.: B14836707
M. Wt: 227.69 g/mol
InChI Key: UKJURQRWULORFS-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-4-isopropoxypyridine is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-4-isopropoxypyridine typically involves the reaction of 2-chloro-5-hydroxy-4-isopropoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or other substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced pyridine rings or modified substituents.

Scientific Research Applications

2-Chloro-5-cyclopropoxy-4-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropoxy-4-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-4-propan-2-yloxypyridine

InChI

InChI=1S/C11H14ClNO2/c1-7(2)14-9-5-11(12)13-6-10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

UKJURQRWULORFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

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